molecular formula C20H21N3O2S B14919758 (1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B14919758
M. Wt: 367.5 g/mol
InChI Key: WQSZINMNUGXRHB-HOCLYGCPSA-N
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Description

The compound “(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide” is a complex organic molecule that features a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A possible synthetic route could involve the following steps:

    Formation of the pyrido[1,2-a][1,5]diazocine core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.

    Introduction of the acetylphenyl group: This step might involve a Friedel-Crafts acylation reaction using acetyl chloride and a phenyl derivative.

    Formation of the carbothioamide group: This can be done by reacting the intermediate with a thioamide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the oxo group makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide: is similar to other diazocine derivatives, which also feature a fused ring system and various functional groups.

    Other similar compounds: might include those with different substituents on the aromatic ring or variations in the fused ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This makes it distinct from other similar compounds and potentially offers unique properties and applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

(1S,9R)-N-(4-acetylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C20H21N3O2S/c1-13(24)15-5-7-17(8-6-15)21-20(26)22-10-14-9-16(12-22)18-3-2-4-19(25)23(18)11-14/h2-8,14,16H,9-12H2,1H3,(H,21,26)/t14-,16-/m0/s1

InChI Key

WQSZINMNUGXRHB-HOCLYGCPSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Origin of Product

United States

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